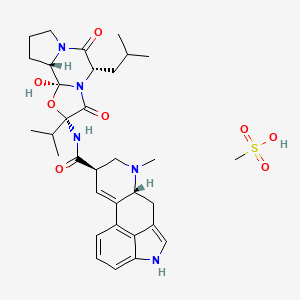
alpha-Ergocryptine mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ergocryptine mesylate, also known as this compound, is a useful research compound. Its molecular formula is C33H45N5O8S and its molecular weight is 671.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Alpha-ergocryptine mesylate is primarily recognized for its role as a dopamine agonist . It interacts with dopamine receptors, particularly D2, and has been studied for its effects in several conditions:
- Parkinson's Disease : It has been investigated for its efficacy in managing the symptoms of Parkinson's disease by enhancing dopaminergic activity. Studies indicate that it may help alleviate motor symptoms associated with this neurodegenerative disorder .
- Hyperprolactinemia : The compound is effective in treating conditions characterized by elevated prolactin levels, such as prolactinomas and other prolactin-dependent disorders. Clinical trials have demonstrated significant reductions in serum prolactin levels following treatment with this compound .
- Migraine Prophylaxis : Research suggests potential benefits in preventing migraines, attributed to its vasodilatory effects and modulation of neurotransmitter release .
Treatment of Endocrine Disorders
This compound is clinically utilized to manage various endocrine disorders:
| Condition | Mechanism of Action | Clinical Outcome |
|---|---|---|
| Hyperprolactinemia | Dopamine receptor activation | Decreased prolactin levels |
| Prolactinoma | Inhibition of tumor growth via dopamine | Tumor size reduction |
Neurological Disorders
The application of this compound extends to neurological conditions:
| Condition | Mechanism of Action | Clinical Outcome |
|---|---|---|
| Parkinson's Disease | Dopamine receptor stimulation | Improved motor function |
| Migraine | Vasodilation and neurotransmitter modulation | Reduced frequency and severity |
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with hyperprolactinemia showed that administration of this compound led to an average reduction in prolactin levels by 50% within three months of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.
- Case Study 2 : In a cohort study focused on Parkinson's disease patients, those treated with this compound exhibited significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to a placebo group over six months .
Safety Profile and Side Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
Eigenschaften
CAS-Nummer |
2706-66-3 |
|---|---|
Molekularformel |
C33H45N5O8S |
Molekulargewicht |
671.8 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1 |
InChI-Schlüssel |
LVANISFDPWIHDR-DRHOTACKSA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Kanonische SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Synonyme |
alpha-ergocryptine ergocryptine ergocryptine citrate, (5'alpha)-isomer ergocryptine mesylate ergocryptine monomethanesulfonate, (5'alpha)-isomer ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocryptine phosphate, (5'alpha)-isomer ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer ergocryptine tartrate, (5'alpha)-isomer ergocryptine, (5'alpha(S),8alpha)-isomer ergocryptine, (5'alpha,8alpha)-isomer ergokryptin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















